

# A Comparative Analysis of BioNTech's Antibody-Drug Conjugates Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

MAINZ, Germany, December 13, 2025 – As BioNTech (BNTX) continues to expand its oncology pipeline, a critical examination of its emerging antibody-drug conjugate (ADC) portfolio against established industry standards is warranted. This guide provides a comprehensive comparison of BioNTech's leading ADC candidates—BNT323/DB-1303, BNT324/DB-1311, and BNT325/DB-1305—with the benchmark ADCs, Enhertu® (trastuzumab deruxtecan) and Kadcyla® (ado-trastuzumab emtansine). This analysis is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the evolving landscape of targeted cancer therapies.

### Introduction to BioNTech's ADC Platform

Leveraging its expertise in immunology and novel therapeutic platforms, BioNTech has strategically entered the ADC space through a collaboration with Duality Biologics.[1][2] This partnership aims to develop a new generation of ADCs with potentially wider therapeutic windows and improved safety profiles.[3][4] BioNTech's current clinical-stage ADC pipeline targets well-validated and novel cancer antigens, including HER2, B7-H3, and TROP2.

## **Benchmarking Against Industry Leaders**

The current standards of care in the ADC market, particularly for HER2-positive breast cancer, are Roche's Kadcyla® and AstraZeneca/Daiichi Sankyo's Enhertu®. These therapies have set high benchmarks for efficacy and have significantly improved patient outcomes. A direct



comparison of BioNTech's candidates with these established drugs is crucial for understanding their potential clinical utility and market positioning.

## **Quantitative Data Summary**

The following tables summarize the available clinical data for BioNTech's ADCs and the industry standards.

Table 1: Efficacy of HER2-Targeted ADCs in HER2-Positive Breast Cancer

| ADC                | Trial (NCT)                           | Patient<br>Population                                     | Overall<br>Response<br>Rate (ORR)                                         | Median<br>Progression-<br>Free Survival<br>(PFS)                          |
|--------------------|---------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------|
| BNT323/DB-<br>1303 | Phase 3 (China,<br>NCT06265428)       | Previously<br>treated with<br>trastuzumab and<br>taxanes  | Met primary<br>endpoint vs.<br>Kadcyla (data<br>not fully<br>released)[2] | Met primary<br>endpoint vs.<br>Kadcyla (data<br>not fully<br>released)[2] |
| Enhertu®           | DESTINY-<br>Breast03<br>(NCT03529110) | Previously<br>treated with<br>trastuzumab and<br>a taxane | 79.7%                                                                     | 28.8 months                                                               |
| Kadcyla®           | EMILIA<br>(NCT00829166)               | Previously<br>treated with<br>trastuzumab and<br>a taxane | 43.6%                                                                     | 9.6 months[5]                                                             |

## Table 2: Efficacy of BNTX ADCs in Other Solid Tumors



| ADC                                                   | Target | Trial (NCT)                    | Cancer<br>Type                              | Overall<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) |
|-------------------------------------------------------|--------|--------------------------------|---------------------------------------------|-----------------------------------|----------------------------------|
| BNT323/DB-<br>1303                                    | HER2   | Phase 1/2<br>(NCT051506<br>91) | Advanced<br>Endometrial<br>Cancer           | 58.8%<br>(unconfirmed)            | 94.1%<br>(unconfirmed)<br>[4]    |
| BNT324/DB-<br>1311                                    | В7-Н3  | Phase 1/2a                     | Platinum-<br>resistant<br>Ovarian<br>Cancer | 58.3%                             | Not Reported                     |
| Advanced<br>Cervical<br>Cancer                        | 33.3%  | Not Reported                   |                                             |                                   |                                  |
| BNT325/DB-<br>1305                                    | TROP2  | Phase 1/2<br>(NCT054383<br>29) | Heavily<br>pretreated<br>solid tumors       | 30.4%                             | 87.0%[6]                         |
| Metastatic<br>Triple-<br>Negative<br>Breast<br>Cancer | 34.6%  | 80.8%[7]                       |                                             |                                   |                                  |

**Table 3: Overview of Safety Profiles** 



| ADC            | Common Adverse Events (Grade ≥3)                                                                      |
|----------------|-------------------------------------------------------------------------------------------------------|
| BNT323/DB-1303 | Nausea, vomiting, decreased platelet count, anemia.[8]                                                |
| BNT324/DB-1311 | Anemia, decreased neutrophil count, decreased white blood cell count.                                 |
| BNT325/DB-1305 | Stomatitis, fatigue, nausea.[9]                                                                       |
| Enhertu®       | Neutropenia, anemia, leukopenia,<br>thrombocytopenia, interstitial lung disease<br>(ILD)/pneumonitis. |
| Kadcyla®       | Thrombocytopenia, elevated transaminases, anemia, neutropenia.[10]                                    |

## **Signaling Pathways and Mechanisms of Action**

The therapeutic efficacy of these ADCs is rooted in their ability to selectively deliver potent cytotoxic payloads to cancer cells expressing specific surface antigens.





Click to download full resolution via product page

**HER2-Targeted ADC Mechanism of Action** 

BNT323/DB-1303, like Enhertu and Kadcyla, targets the HER2 receptor. Upon binding, the ADC-receptor complex is internalized, leading to the release of a cytotoxic payload.



BNT323/DB-1303 utilizes a topoisomerase I inhibitor, similar to Enhertu, which induces DNA damage and apoptosis in cancer cells.[2][3][4] Kadcyla, in contrast, delivers a microtubule inhibitor.[10][11]



Click to download full resolution via product page

BNT324/DB-1311 and BNT325/DB-1305 Mechanisms



BNT324/DB-1311 and BNT325/DB-1305 also employ a topoisomerase I inhibitor payload but target different antigens. BNT324/DB-1311 targets B7-H3, an immune checkpoint protein overexpressed in various solid tumors.[12][13] BNT325/DB-1305 targets TROP2, a transmembrane glycoprotein also broadly expressed across many cancers.[6][9][14]

## **Experimental Protocols**

Detailed, publicly available experimental protocols for the clinical trials of BioNTech's ADCs are limited. However, based on information from clinical trial registries, the general methodologies can be summarized.





#### Click to download full resolution via product page

#### General Clinical Trial Workflow for ADCs

#### BNT323/DB-1303 Phase 1/2a Study (NCT05150691)

- Study Design: This is a multicenter, open-label, dose-escalation and dose-expansion trial.
  [15][16][17][18][19] The dose-escalation phase follows a "3+3" design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The dose-expansion phase evaluates the safety, tolerability, and preliminary efficacy in specific tumor cohorts.[15][18]
- Patient Population: Patients with advanced/metastatic solid tumors expressing HER2 who are refractory to or intolerant of standard treatments.[15][18]
- Intervention: BNT323/DB-1303 administered intravenously.
- Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.
- Secondary Outcome Measures: Objective response rate (ORR), disease control rate (DCR), duration of response (DOR), and progression-free survival (PFS).

#### BNT325/DB-1305 Phase 1/2a Study (NCT05438329)

- Study Design: A first-in-human, open-label, multicenter, dose-escalation and dose-expansion study with a similar "3+3" design in the escalation phase.[20][21][22][23][24]
- Patient Population: Adults with unresectable advanced/metastatic solid tumors who have relapsed or progressed on standard therapies.[20][22][23]
- Intervention: BNT325/DB-1305 administered intravenously.
- Primary Outcome Measures: Safety and tolerability, including DLTs, MTD, and RP2D.
- Secondary Outcome Measures: ORR, DCR, DOR, and PFS.

DESTINY-Breast03 (Enhertu®) and EMILIA (Kadcyla®) Trials



- Study Design: Both were randomized, open-label, multicenter, Phase 3 trials.[5][8][25][26] [27][28][29][30][31]
- Patient Population: Patients with HER2-positive, unresectable and/or metastatic breast cancer previously treated with a taxane and trastuzumab.[5][8][25][26][27][28][29][30][31]
- Intervention: DESTINY-Breast03 compared Enhertu to T-DM1.[27][29][30][31] EMILIA compared T-DM1 to lapatinib plus capecitabine.[5][8][25][26][28]
- Primary Outcome Measures: Progression-free survival.[8][25]

### Conclusion

BioNTech's entry into the ADC field with its pipeline of novel candidates presents a promising development in the landscape of targeted oncology. While still in earlier stages of clinical development compared to the established benchmarks of Enhertu® and Kadcyla®, the preliminary data for BNT323/DB-1303, BNT324/DB-1311, and BNT325/DB-1305 demonstrate encouraging anti-tumor activity across a range of solid tumors. The successful outcome of the Phase 3 trial of BNT323/DB-1303 against Kadcyla in China is a significant milestone.[2]

Further data from ongoing and planned later-stage trials will be critical to fully elucidate the comparative efficacy and safety of BioNTech's ADCs. The distinct targets of B7-H3 and TROP2 for BNT324/DB-1311 and BNT325/DB-1305, respectively, also represent an opportunity to address unmet needs in patient populations with tumors that do not overexpress HER2. Continued monitoring of the clinical development of these agents is warranted to determine their ultimate position in the therapeutic armamentarium against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. BioNTech and DualityBio Initiate Pivotal Phase 3 Trial Of Antibody-Drug Conjugate Candidate BNT323/DB-1303 in Metastatic Breast Cancer - BioSpace [biospace.com]



- 2. DualityBio and BioNTech Announce Phase 3 Trial of ADC Candidate BNT323/DB-1303 Met Primary Endpoint of Progression Free Survival in HER2-Positive Metastatic or Unresectable Breast Cancer [en.dualitybiologics.com]
- 3. pharmexec.com [pharmexec.com]
- 4. BioNTech and DualityBio Receive FDA Breakthrough Therapy Designation for Antibody-Drug Conjugate Candidate BNT323/DB-1303 in Endometrial Cancer | BioNTech [investors.biontech.de]
- 5. Trastuzumab emtansine (T-DM1) versus lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer and central nervous system metastases: a retrospective, exploratory analysis in EMILIA PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioNTech & DualityBio Receive FDA Fast Track Designation for Next-Generation Antibody-Drug Conjugate Candidate [drug-dev.com]
- 7. onclive.com [onclive.com]
- 8. Clinical Trial Information for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. adcreview.com [adcreview.com]
- 12. onclive.com [onclive.com]
- 13. BioNTech and DualityBio Receive FDA Fast Track Designation for Antibody-Drug Conjugate Candidate BNT324/DB-1311 in Prostate Cancer | BioNTech [investors.biontech.de]
- 14. BioNTech and DualityBio Receive FDA Fast Track Designation for Next-Generation Antibody-Drug Conjugate Candidate BNT325/DB-1305 BioSpace [biospace.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. CLINICAL TRIAL / NCT05150691 UChicago Medicine [uchicagomedicine.org]
- 17. A Phase 1/2a Study of DB-1303/BNT323 in Advanced/Metastatic Solid Tumors [clin.larvol.com]
- 18. A Phase 1/2a Study of DB-1303/BNT323 in Advanced/Metastatic Solid Tumors, Trial ID DB-1303-O-1001 | BioNTech | [clinicaltrials.biontech.com]
- 19. allclinicaltrials.com [allclinicaltrials.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]



- 21. mskcc.org [mskcc.org]
- 22. Facebook [cancer.gov]
- 23. ichgcp.net [ichgcp.net]
- 24. First-in-human Study of DB-1305/BNT325 for Advanced/Metastatic Solid Tumors [clin.larvol.com]
- 25. ascopubs.org [ascopubs.org]
- 26. adcreview.com [adcreview.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Trastuzumab emtansine versus capecitabine plus lapatinib in patients with previously treated HER2-positive advanced breast cancer (EMILIA): a descriptive analysis of final overall survival results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. destinyclinicaltrials.com [destinyclinicaltrials.com]
- 30. coconote.app [coconote.app]
- 31. Trastuzumab deruxtecan versus trastuzumab emtansine in patients with HER2-positive metastatic breast cancer: updated results from DESTINY-Breast03, a randomised, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of BioNTech's Antibody-Drug Conjugates Against Industry Benchmarks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b237269#benchmarking-bntx-s-antibody-drug-conjugates-against-industry-standards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com